3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a quinoline moiety, and an oxazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,6-dichlorophenyl intermediate through chlorination reactions.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often through cyclization reactions involving aniline derivatives.
Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Biological Activity
3-(2,6-Dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group, a quinoline moiety, and an oxazole ring. The combination of these structural elements suggests diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dichlorophenyl Intermediate : Achieved through chlorination reactions.
- Synthesis of the Quinoline Moiety : Often involves cyclization reactions with aniline derivatives.
- Oxazole Ring Formation : This is accomplished through cyclization with appropriate precursors like amino acids or nitriles.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.65 | Induces apoptosis via p53 activation and caspase cleavage |
U937 (Leukemia) | 0.12 | Inhibits cell proliferation and induces apoptosis |
A549 (Lung) | 2.78 | Alters gene expression related to cell cycle regulation |
These findings suggest that the compound may act as a potent inducer of apoptosis, which is crucial in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. The mechanism involves:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Decreasing the transcriptional activity of NF-kB, leading to reduced inflammation .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors could influence signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Alteration : It affects genes related to apoptosis and inflammation, enhancing its therapeutic potential .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-16(19(25-27-11)17-13(21)7-3-8-14(17)22)20(26)24-15-9-2-5-12-6-4-10-23-18(12)15/h2-10H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFNJHRUVDONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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